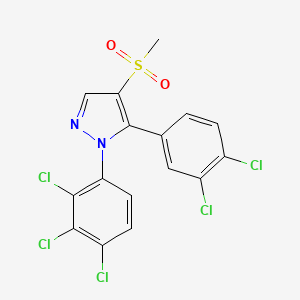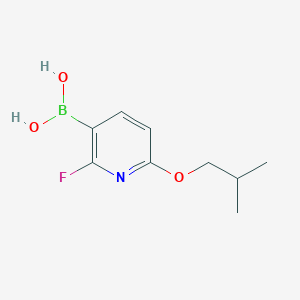
2-Fluoro-6-isobutoxypyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-isobutoxypyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-isobutoxypyridine-3-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the hydroboration of an appropriate pyridine derivative, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-isobutoxypyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming a carbon-nitrogen or carbon-oxygen bond.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Chan-Lam coupling, the product could be an arylamine or aryloxy compound .
Scientific Research Applications
2-Fluoro-6-isobutoxypyridine-3-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 2-Fluoro-6-isobutoxypyridine-3-boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate then undergoes transmetalation with a metal catalyst (e.g., palladium or copper), followed by reductive elimination to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partners .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: Another pyridine-based boronic acid used in similar coupling reactions.
2-Fluorophenylboronic Acid: A fluorinated boronic acid with applications in organic synthesis.
Uniqueness
2-Fluoro-6-isobutoxypyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in coupling reactions. The presence of the fluoro and isobutoxy groups can also impact the electronic properties of the compound, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
[2-fluoro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO3/c1-6(2)5-15-8-4-3-7(10(13)14)9(11)12-8/h3-4,6,13-14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGFHOBITCSMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-difluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2912499.png)

![1-[(4-Amino-1,2-dimethylpyrimidin-1-ium-5-yl)methyl]-3-carbamoylpyridin-1-ium diperchlorate](/img/structure/B2912501.png)
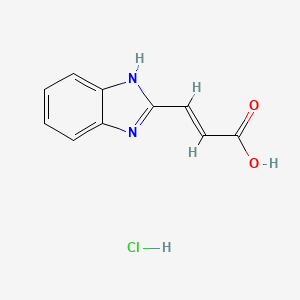
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2912506.png)

![N-(4-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2912509.png)
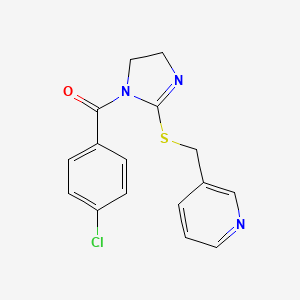
![N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2912514.png)

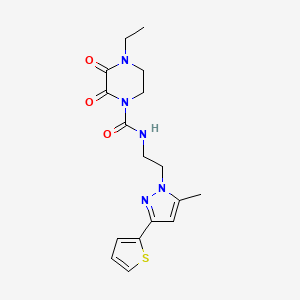
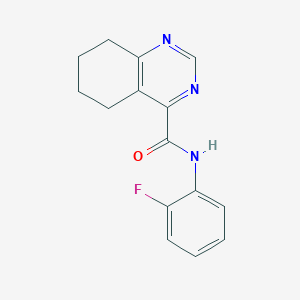
![4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide](/img/structure/B2912520.png)
